Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate

Description

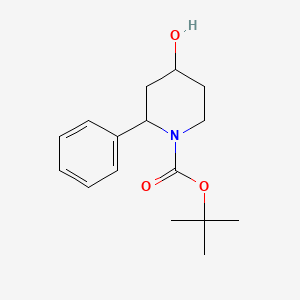

tert-Butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl group at the 4-position, and a phenyl substituent at the 2-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic procedures, while the hydroxyl and phenyl moieties provide sites for further functionalization .

Synthesis typically involves nucleophilic addition to a Boc-protected piperidinone. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with phenyllithium at low temperatures (−78°C) to yield hydroxylated derivatives via ketone reduction or addition, as demonstrated in analogous syntheses .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUSQZGPFGBSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Tosyl chloride in pyridine at room temperature.

Major Products Formed

Oxidation: Formation of tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate.

Reduction: Reformation of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate.

Substitution: Formation of tert-butyl 4-tosyloxy-2-phenylpiperidine-1-carboxylate.

Scientific Research Applications

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a semi-flexible linker in the development of PROTACs.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Investigated for its potential in drug development, particularly in targeted cancer therapies.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate moiety helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

- Structural Difference : The phenyl group is at the 4-position instead of the 2-position.

- Synthesis : Generated via phenyllithium addition to tert-butyl 4-oxopiperidine-1-carboxylate in THF at −78°C .

- Properties : The equatorial phenyl group at C4 may influence steric hindrance and hydrogen-bonding interactions compared to the C2-phenyl analog.

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b]

- Structural Difference : A hydrophobic 4-methylpentyl chain replaces the hydroxyl and phenyl groups.

- Synthesis : Prepared by Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate in dioxane/water (86% yield) .

- Properties : Increased lipophilicity (logP ~3.5 estimated) compared to the polar 4-hydroxy-2-phenyl analog.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structural Difference: Amino and pyridinyl groups at C4.

- Properties: Enhanced hydrogen-bonding capacity and basicity (pKa ~9.5 for the amino group) due to the pyridine and amine functionalities. Toxicity data are unavailable, but similar Boc-protected amines are generally handled with caution .

Halogenated and Fluorinated Analogs

tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structural Difference : A trifluoromethylphenyl group at C4 and a dihydropyridine ring.

- Synthesis : Achieved via dehydration of tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate using SOCl₂ in pyridine .

- Reactivity : The electron-withdrawing CF₃ group increases electrophilicity, facilitating downstream coupling reactions.

Physicochemical and Spectroscopic Data Comparison

| Compound | $ ^1H $ NMR (δ, ppm) | $ ^{13}C $ NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| tert-Butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate | 1.42 (s, Boc CH₃), 4.10 (m, C4-OH) | 79.5 (Boc C), 70.2 (C4-OH) | 306.18 (M+H⁺) |

| tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate | 1.25 (m, CH₂), 1.40 (s, Boc CH₃) | 28.1 (CH₂), 79.3 (Boc C) | 284.24 (M+H⁺) |

| tert-Butyl 4-[2-(trifluoromethyl)phenyl] derivative | 7.65 (d, aromatic CF₃), 3.10 (m, piperidine) | 122.5 (q, CF₃), 79.8 (Boc C) | 328.15 (M+H⁺) |

Data compiled from

Biological Activity

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate (TBHPPC) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and applications, supported by case studies and research findings.

Chemical Structure and Properties

TBHPPC is characterized by the molecular formula and features a piperidine ring with a tert-butyl ester and a hydroxyl group. Its structure allows for various chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H23NO3 |

| Molecular Weight | 275.36 g/mol |

| CAS Number | 172734-33-7 |

| Functional Groups | Hydroxyl, Piperidine, Ester |

The biological activity of TBHPPC is primarily attributed to its interactions with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the phenyl group facilitates π-π interactions, stabilizing these bindings. This modulation of enzyme and receptor activity influences various biochemical pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : TBHPPC has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound interacts with receptors involved in neurotransmission, suggesting implications in neurological disorders.

Biological Activity and Therapeutic Potential

Research indicates that TBHPPC exhibits significant biological activity, particularly in the context of neurological disorders. Its ability to modulate biochemical pathways positions it as a potential therapeutic agent.

Case Studies:

- Neurological Disorders : In studies focused on neuroprotection, TBHPPC demonstrated the ability to enhance neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases.

- Antimicrobial Activity : TBHPPC has been evaluated for its efficacy against Mycobacterium tuberculosis, with promising results indicating low cytotoxicity and effective inhibition at micromolar concentrations (MIC ranging from 6.3 to 23 µM) .

Applications in Research

TBHPPC is utilized in various research applications, particularly in the development of targeted therapies:

- PROTAC Development : As a semi-flexible linker in PROTAC (proteolysis-targeting chimera) technology, TBHPPC plays a crucial role in targeted protein degradation strategies. This application is significant for drug development aimed at diseases where protein misfolding or aggregation occurs.

Table: Summary of Research Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for therapeutic effects in neurology |

| Targeted Protein Degradation | Used as a linker in PROTAC development |

| Enzyme Inhibition Studies | Evaluated for its role in inhibiting specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.